molecular formula C19H16FN5 B11063566 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluorophenyl)quinoxalin-2-amine

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluorophenyl)quinoxalin-2-amine

Cat. No.: B11063566
M. Wt: 333.4 g/mol
InChI Key: INBDJRYNKKTEHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]-N-(3-FLUOROPHENYL)AMINE is a complex organic compound that features a pyrazole ring, a quinoxaline moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]-N-(3-FLUOROPHENYL)AMINE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and improve the overall efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]-N-(3-FLUOROPHENYL)AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]-N-(3-FLUOROPHENYL)AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]-N-(3-FLUOROPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
  • 3,5-Dimethylpyrazole

Uniqueness

N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]-N-(3-FLUOROPHENYL)AMINE is unique due to its combination of a pyrazole ring, a quinoxaline moiety, and a fluorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C19H16FN5

Molecular Weight

333.4 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-N-(3-fluorophenyl)quinoxalin-2-amine

InChI

InChI=1S/C19H16FN5/c1-12-10-13(2)25(24-12)19-18(21-15-7-5-6-14(20)11-15)22-16-8-3-4-9-17(16)23-19/h3-11H,1-2H3,(H,21,22)

InChI Key

INBDJRYNKKTEHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.